4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE
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Overview
Description
4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial properties.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound inhibits enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to its antibacterial and other biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(CYCLOPROPYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)-N-METHYL-N-PHENYLBENZENESULFONAMIDE
- METHYL (4-{[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}PHENYL)ACETATE
Uniqueness
4-({[(CYCLOPROPYLAMINO)CARBOTHIOYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropylamino group contributes to its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-cyclopropyl-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c12-18(15,16)10-5-1-8(2-6-10)7-13-11(17)14-9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H2,12,15,16)(H2,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYEROYJDKPGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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